molecular formula C6H11N3O B6327164 5-Amino-1-methyl-1H-pyrazole-3-ethanol CAS No. 1224888-33-8

5-Amino-1-methyl-1H-pyrazole-3-ethanol

Cat. No.: B6327164
CAS No.: 1224888-33-8
M. Wt: 141.17 g/mol
InChI Key: JRSKQEWIYRRISL-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-pyrazole-3-ethanol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-pyrazole-3-ethanol typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with hydrazine hydrate under reflux conditions . Another approach includes the use of transition-metal catalysts and photoredox reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available starting materials. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-pyrazole-3-ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds .

Scientific Research Applications

5-Amino-1-methyl-1H-pyrazole-3-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-pyrazole-3-ethanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-methyl-1H-pyrazole-3-ethanol is unique due to the presence of the ethanol group, which can influence its solubility, reactivity, and biological activity. This functional group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .

Biological Activity

5-Amino-1-methyl-1H-pyrazole-3-ethanol (AMPE) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes an amino group and a hydroxyl group. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of AMPE is C6H11N3O, featuring a pyrazole ring with a methyl group at position 1 and an ethanol moiety at position 3. The presence of the ethanol group significantly influences its solubility, reactivity, and biological activity, enhancing its interaction with various biological targets.

Biological Activities

AMPE exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity
Studies have indicated that AMPE possesses antimicrobial properties, making it a candidate for further pharmacological studies. Its effectiveness against various pathogens suggests potential applications in treating infections.

2. Enzyme Inhibition
AMPE acts as an enzyme inhibitor by binding to the active site of specific enzymes, thus preventing substrate binding and catalytic activity. This mechanism is crucial for its role in modulating various biochemical pathways.

3. Cytotoxicity
Research evaluating the cytotoxic effects of AMPE derivatives indicates that certain compounds derived from AMPE show significant cytotoxicity against cancer cell lines. The Brine-Shrimp Lethality Assay has been employed to assess the toxicity of these derivatives, revealing promising results .

The mechanism of action for AMPE involves its interaction with specific molecular targets:

  • Enzyme Interaction : AMPE may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can interact with receptors, influencing signaling pathways that regulate cell proliferation and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of AMPE within the pyrazole family, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
5-Amino-4-methylpyrazoleMethyl group at position 4Enhanced anti-inflammatory activity
4-AminoantipyrineAmino group at position 4Analgesic properties
3-Amino-1H-pyrazoleAmino group at position 3Antimicrobial activity
5-Amino-2-methylpyrazoleMethyl group at position 2Potential antitumor effects

This table highlights the varying degrees of biological activity based on structural modifications, emphasizing AMPE's distinct properties due to its ethanol group.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of AMPE and evaluating their biological activities. For instance:

  • A study demonstrated that certain derivatives exhibited optimal cytotoxicity against cancer cell lines, suggesting that modifications to the AMPE structure can enhance its therapeutic potential .
  • Another research effort highlighted the compound's ability to act as a multi-target-directed ligand, showcasing its versatility in drug design .

Properties

IUPAC Name

2-(5-amino-1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-6(7)4-5(8-9)2-3-10/h4,10H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKQEWIYRRISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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